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molecular formula C21H46ClN B146895 Decyl isononyl dimethyl ammonium chloride CAS No. 138698-36-9

Decyl isononyl dimethyl ammonium chloride

Cat. No. B146895
M. Wt: 348 g/mol
InChI Key: NIDMSMMXVFSHFP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US05290805

Procedure details

When decylnonylmethylamine is used instead of decylisononylmethylamine, the product is decylnonyldimethylammonium chloride. Similarly, when methyl bromide or methyl iodide are used instead of methyl chloride, the products are decylisononyldimethylammonium bromide and decylisononyldimethylammonium iodide, respectively.
Name
decylnonylmethylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
decylnonyldimethylammonium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
decylisononyldimethylammonium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
decylisononyldimethylammonium iodide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C(N(CCCCCCCCC)C)CCCCCCCCC.[Cl-:22].C([N+](CCCCCCCCC)(C)C)CCCCCCCCC.CBr.CI.CCl.[Br-].[CH2:52]([N+:62]([CH2:65][CH2:66][CH2:67][CH2:68][CH2:69][CH2:70][CH:71]([CH3:73])[CH3:72])([CH3:64])[CH3:63])[CH2:53][CH2:54][CH2:55][CH2:56][CH2:57][CH2:58][CH2:59][CH2:60][CH3:61].[I-].C([N+](CCCCCCC(C)C)(C)C)CCCCCCCCC>>[Cl-:22].[CH2:52]([N+:62]([CH2:65][CH2:66][CH2:67][CH2:68][CH2:69][CH2:70][CH:71]([CH3:72])[CH3:73])([CH3:64])[CH3:63])[CH2:53][CH2:54][CH2:55][CH2:56][CH2:57][CH2:58][CH2:59][CH2:60][CH3:61] |f:1.2,6.7,8.9,10.11|

Inputs

Step One
Name
decylnonylmethylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCC)N(C)CCCCCCCCC
Step Two
Name
decylnonyldimethylammonium chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].C(CCCCCCCCC)[N+](C)(C)CCCCCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CBr
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCl
Step Six
Name
decylisononyldimethylammonium bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-].C(CCCCCCCCC)[N+](C)(C)CCCCCCC(C)C
Step Seven
Name
decylisononyldimethylammonium iodide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].C(CCCCCCCCC)[N+](C)(C)CCCCCCC(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
[Cl-].C(CCCCCCCCC)[N+](C)(C)CCCCCCC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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